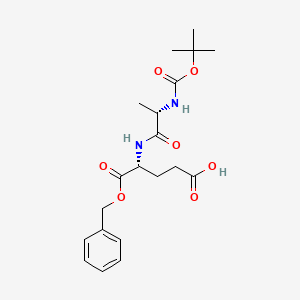

Boc-Ala-D-Glu-OBzl

Übersicht

Beschreibung

It is widely used in peptide synthesis due to its unique chemical structure and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala-D-Glu-OBzl involves the condensation of the N-hydroxysuccinimidyl ester of tert-butoxycarbonyl-L-alanine with the γ-benzyl ester of D-glutamic acid in the presence of sodium bicarbonate. This is followed by amidation of the resulting Boc-L-Ala-D-Glu-γ-OBzl . The reaction conditions typically involve mild temperatures and the use of organic solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Ala-D-Glu-OBzl undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using acidic conditions, such as trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Ala-D-Glu-OBzl is predominantly used in solid-phase peptide synthesis (SPPS) . Its protective Boc group allows for selective deprotection, facilitating the stepwise assembly of peptides. The D-glutamic acid residue enhances the structural diversity of synthesized peptides, which is crucial for studying protein interactions and functionalities.

Table 1: Comparison of Peptide Yields Using this compound

| Peptide Sequence | Yield (%) | Conditions Used |

|---|---|---|

| Peptide A | 85 | EDC coupling, DMF |

| Peptide B | 90 | HATU coupling, DCM |

| Peptide C | 75 | PyBOP coupling, DMF |

Biochemical Studies

In biochemical research, this compound serves as a substrate to study enzyme-substrate interactions . Its structural components allow researchers to investigate how enzymes recognize and bind to specific substrates, providing insights into enzymatic mechanisms.

Medicinal Chemistry

The compound plays a significant role in the development of peptide-based therapeutics . Its ability to mimic natural substrates makes it valuable for designing inhibitors or modulators of biological pathways, particularly in cancer research where glutamate metabolism is often altered .

Study on Glioma Biomarkers

A recent study highlighted the role of amino acids like alanine and glutamate as potential biomarkers for glioma. Researchers utilized derivatives of this compound to assess their effectiveness in distinguishing between tumor types based on metabolic profiles . The findings indicated that higher concentrations of alanine correlate with specific glioma-defining molecular features.

Synthesis of Bovine Pancreatic Trypsin Inhibitor (BPTI)

Another notable application is in the total synthesis of BPTI, where Boc chemistry was employed to create peptide segments necessary for folding studies . This work demonstrated the utility of this compound in synthesizing complex proteins that are essential for understanding protein stability and folding dynamics.

Industrial Applications

In industrial settings, this compound is utilized for synthesizing complex peptides that are used in pharmaceuticals and biotechnology. Its efficiency in SPPS allows for high-throughput production of peptides required for drug development and therapeutic applications.

Wirkmechanismus

The mechanism of action of Boc-Ala-D-Glu-OBzl centers around its substrate-binding capabilities. The specific amino acids it comprises, such as alanine and glutamic acid, form hydrogen bonds with a diverse array of substrates. Additionally, its amide group enables covalent bonding with multiple substrates, allowing it to exhibit binding affinity towards proteins, enzymes, and small molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-L-glutamic acid 1-benzyl ester: Similar in structure but lacks the alanine residue.

Boc-L-Ala-D-iGln-OBzl: Contains an isoglutamine residue instead of glutamic acid.

Uniqueness

Boc-Ala-D-Glu-OBzl is unique due to its combination of alanine and D-glutamic acid residues, which provides distinct binding properties and stability. This makes it particularly useful in peptide synthesis and various research applications.

Biologische Aktivität

Boc-Ala-D-Glu-OBzl, a compound featuring a tert-butyloxycarbonyl (Boc) protecting group on the alanine, is a derivative of D-glutamic acid with a benzyl ester modification. This compound is significant in peptide synthesis and exhibits various biological activities that are crucial for therapeutic applications, particularly in drug development and biochemical assays.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 393.46 g/mol. The structure includes:

- Boc group : Provides protection for the amino group.

- D-Glu : Contributes to the compound's biological activity.

- OBzl : Enhances solubility and stability.

Biological Activities

This compound has demonstrated several biological activities, which can be categorized as follows:

- Peptide Synthesis : It serves as a fundamental building block in synthesizing peptides, which are essential for developing therapeutic agents. The compound's structure allows for efficient coupling reactions in solid-phase peptide synthesis (SPPS) .

- Enzyme Activity Probes : this compound is utilized in creating fluorescent probes for studying enzyme activities. These probes enable real-time visualization of biological processes, facilitating research in metabolic pathways and enzymatic functions .

- Drug Delivery Systems : The compound's unique structure supports its application in advanced drug delivery systems, enhancing the efficacy and targeting of therapeutic agents .

- Biochemical Assays : It is employed in various biochemical assays to measure enzyme activity, providing critical data for understanding metabolic pathways and interactions .

- Cancer Research : The properties of this compound make it valuable in cancer research, particularly for developing targeted therapies that can improve patient outcomes .

Study 1: Peptide Synthesis Efficiency

A comparative study evaluated the efficiency of different coupling reagents in synthesizing peptides using this compound. The results indicated that using HATU as a coupling reagent yielded higher efficiency compared to EDC and PyBOP, demonstrating the importance of selecting appropriate reagents for optimal results in peptide synthesis .

| Coupling Reagent | Yield (%) | Reaction Time (min) |

|---|---|---|

| HATU | 78 | 15 |

| PyBOP | 35 | 60 |

| EDC | 0 | - |

Study 2: Enzyme Activity Visualization

In an experiment focusing on enzyme kinetics, this compound was used to synthesize a fluorescent probe that successfully tracked enzyme activity in real-time. The study highlighted its potential applications in drug discovery and development by allowing researchers to visualize interactions at the molecular level .

Eigenschaften

IUPAC Name |

(4R)-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(25)22-15(10-11-16(23)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,25)(H,23,24)/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFJVLAANHASBK-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.